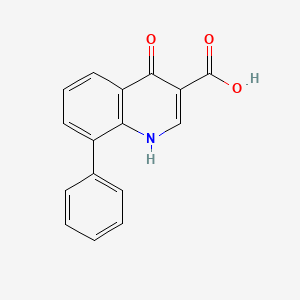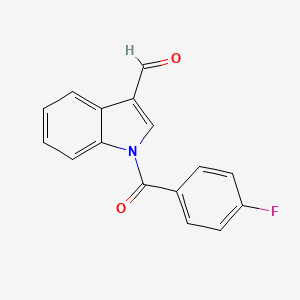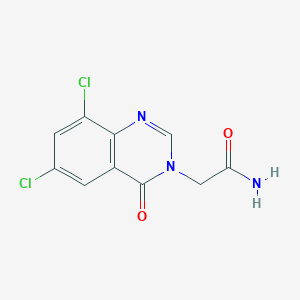
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyrazinone ring, making it a halogenated derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 3,5-dichloropyrazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Synthetic Route: The synthetic route may include steps like halogenation, nucleophilic substitution, and cyclization to form the pyrazinone ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazinones.
Applications De Recherche Scientifique
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer and microbial infections.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, whether in biological research or medicinal applications.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one can be compared with other similar compounds, such as:
3,5-Dichloropyrazin-2(1H)-one: This compound lacks the fluorophenyl group, making it less complex and potentially less reactive.
6-(3-Fluorophenyl)-1-methylpyrazin-2(1H)-one: This compound lacks the chlorine atoms, which may affect its reactivity and interactions with other molecules.
3,5-Dichloro-1-methylpyrazin-2(1H)-one:
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C11H7Cl2FN2O |
|---|---|
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
3,5-dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-16-8(6-3-2-4-7(14)5-6)9(12)15-10(13)11(16)17/h2-5H,1H3 |
Clé InChI |
GTIUBLJJBMCCMB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


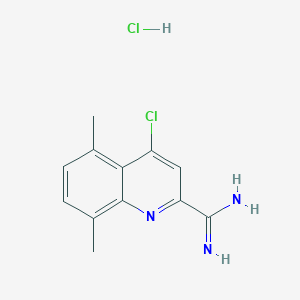

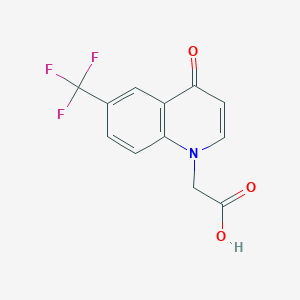
![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)

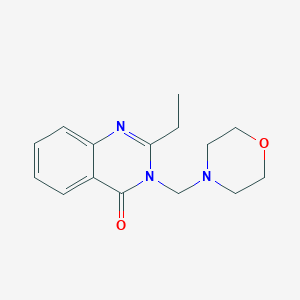
![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
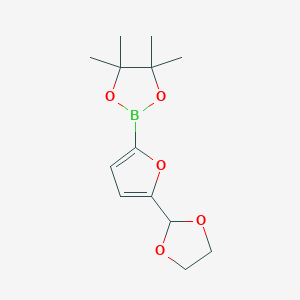

![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)

